Cas no 863111-55-1 (1-Iodo-2-methyl-3-(trifluoromethyl)benzene)
1-Iodo-2-methyl-3-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Iodo-2-methyl-3-(trifluoromethyl)benzene
- 863111-55-1
- SCHEMBL2276181
- 3-Iodo-2-methylbenzotrifluoride
- MFCD09800791
- DTXSID701266436
- G72791
-
- MDL: MFCD09800791
- Inchi: 1S/C8H6F3I/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,1H3
- InChI Key: RGOUOPUELKSWEC-UHFFFAOYSA-N
- SMILES: IC1=CC=CC(C(F)(F)F)=C1C
Computed Properties
- Exact Mass: 285.94663g/mol
- Monoisotopic Mass: 285.94663g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 0Ų
1-Iodo-2-methyl-3-(trifluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 035111-250mg |
3-Iodo-2-methylbenzotrifluoride |
863111-55-1 | 97% | 250mg |
£52.00 | 2022-03-01 | |
| Fluorochem | 035111-1g |
3-Iodo-2-methylbenzotrifluoride |
863111-55-1 | 97% | 1g |
£104.00 | 2022-03-01 | |
| Fluorochem | 035111-5g |
3-Iodo-2-methylbenzotrifluoride |
863111-55-1 | 97% | 5g |
£310.00 | 2022-03-01 | |
| Fluorochem | 035111-25g |
3-Iodo-2-methylbenzotrifluoride |
863111-55-1 | 97% | 25g |
£929.00 | 2022-03-01 | |
| eNovation Chemicals LLC | Y1233181-250mg |
3-Iodo-2-methylbenzotrifluoride |
863111-55-1 | 97% | 250mg |
$240 | 2023-05-17 | |
| eNovation Chemicals LLC | Y1233181-1g |
3-Iodo-2-methylbenzotrifluoride |
863111-55-1 | 97% | 1g |
$325 | 2023-05-17 | |
| eNovation Chemicals LLC | Y1233181-5g |
3-Iodo-2-methylbenzotrifluoride |
863111-55-1 | 97% | 5g |
$475 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1233181-25g |
3-Iodo-2-methylbenzotrifluoride |
863111-55-1 | 97% | 25g |
$1830 | 2023-05-17 | |
| A2B Chem LLC | AX76526-250mg |
1-Iodo-2-methyl-3-(trifluoromethyl)benzene |
863111-55-1 | 97% | 250mg |
$55.00 | 2024-04-19 | |
| A2B Chem LLC | AX76526-1g |
1-Iodo-2-methyl-3-(trifluoromethyl)benzene |
863111-55-1 | 97% | 1g |
$110.00 | 2024-04-19 |
1-Iodo-2-methyl-3-(trifluoromethyl)benzene Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 1-Iodo-2-methyl-3-(trifluoromethyl)benzene
Professional Introduction to 1-Iodo-2-methyl-3-(trifluoromethyl)benzene (CAS No. 863111-55-1)
1-Iodo-2-methyl-3-(trifluoromethyl)benzene, identified by the Chemical Abstracts Service Number (CAS No.) 863111-55-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of aryl halides, characterized by the presence of an iodine atom substituent on a benzene ring. The structural features of 1-Iodo-2-methyl-3-(trifluoromethyl)benzene, including its methyl and trifluoromethyl groups, make it a versatile intermediate in synthetic chemistry, particularly in the development of novel molecules with tailored biological activities.
The methyl and trifluoromethyl groups in the molecule contribute to its unique electronic and steric properties. The methyl group introduces a slight electron-donating effect through hyperconjugation, while the trifluoromethyl group exerts a strong electron-withdrawing inductive effect. This combination results in a molecule that is both electronically rich and capable of influencing adjacent functional groups, making it an excellent candidate for further derivatization. The iodine atom, being relatively electron-withdrawing but also susceptible to nucleophilic aromatic substitution (SNAr), provides an accessible site for introducing new substituents via cross-coupling reactions such as Suzuki-Miyaura or Stille couplings.
In recent years, the demand for fluorinated aromatic compounds has surged due to their enhanced metabolic stability, lipophilicity, and binding affinity in biological systems. 1-Iodo-2-methyl-3-(trifluoromethyl)benzene fits perfectly into this trend, serving as a building block for synthesizing pharmacologically relevant molecules. For instance, researchers have leveraged this compound to develop novel kinase inhibitors, where the trifluoromethyl group often plays a crucial role in improving binding interactions with target proteins. The presence of both methyl and trifluoromethyl groups allows for fine-tuning of physicochemical properties, which is essential for optimizing drug-like characteristics such as solubility, permeability, and bioavailability.
One of the most compelling applications of 1-Iodo-2-methyl-3-(trifluoromethyl)benzene is in the synthesis of biologically active heterocycles. Heterocyclic compounds are ubiquitous in medicinal chemistry due to their diverse biological activities and favorable pharmacokinetic profiles. By employing palladium-catalyzed cross-coupling reactions, this compound can be transformed into more complex structures featuring nitrogen-containing heterocycles. For example, it has been utilized to construct pyridines and quinolines, which are known scaffolds for antiviral, antibacterial, and anticancer agents. The ability to seamlessly integrate fluorinated aryl moieties into these heterocycles underscores the compound's utility in drug discovery pipelines.
The pharmaceutical industry has also explored 1-Iodo-2-methyl-3-(trifluoromethyl)benzene as a precursor for developing agrochemicals. Fluorinated aromatic compounds often exhibit improved pest resistance and environmental stability, making them attractive candidates for next-generation pesticides. Researchers have demonstrated its use in synthesizing herbicides and fungicides by introducing additional functional groups through further chemical transformations. The versatility of this compound lies in its ability to undergo multiple reactions while retaining its core structure, thereby enabling the construction of a wide array of derivatives with tailored properties.
From a synthetic chemistry perspective, 1-Iodo-2-methyl-3-(trifluoromethyl)benzene is notable for its role in facilitating late-stage functionalization strategies. In modern drug development, there is a growing emphasis on late-stage diversification to streamline synthetic routes and reduce costs. This compound exemplifies how early intermediates can be designed to accommodate multiple downstream modifications without compromising efficiency or yield. Its compatibility with various coupling reactions makes it an indispensable tool in the chemist's arsenal.
The impact of fluorine substitution on molecular behavior cannot be overstated. The trifluoromethyl group not only modulates electronic properties but also influences conformational preferences and metabolic fate. These effects are particularly relevant when designing molecules intended for oral administration or systemic delivery. By incorporating 1-Iodo-2-methyl-3-(trifluoromethyl)benzene into synthetic schemes, chemists can predictably introduce fluorine atoms into their targets, thereby enhancing their pharmacological profiles.
In conclusion,1-Iodo-2-methyl-3-(trifluoromethyl)benzene (CAS No. 863111-55-1) represents a valuable intermediate with broad applicability across pharmaceuticals and agrochemicals. Its unique structural features—comprising an iodine substituent alongside methyl and trifluoromethyl groups—make it an ideal candidate for further chemical manipulation through cross-coupling and other transformation methods. As research continues to uncover new therapeutic opportunities and sustainable agricultural solutions,1-Iodo-2-methyl-3-(trifluoromethyl)benzene is poised to remain at the forefront of molecular innovation.
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